4-bromo-1-methyl-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrrole-2-carboxamide
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Overview
Description
4-bromo-1-methyl-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrrole-2-carboxamide, also known as BME-2, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a pyrrole derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
Mechanism of Action
The mechanism of action of 4-bromo-1-methyl-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrrole-2-carboxamide is not fully understood, but it is thought to involve the modulation of protein-protein interactions and the regulation of gene expression. This compound has been shown to bind to specific target proteins, altering their activity and leading to downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects, including the modulation of cell proliferation, apoptosis, and differentiation. This compound has also been shown to regulate the expression of genes involved in these processes, suggesting that it may have potential therapeutic applications in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-bromo-1-methyl-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrrole-2-carboxamide for lab experiments is its ability to selectively target specific proteins and signaling pathways, allowing researchers to investigate their functions in greater detail. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which may require the use of organic solvents or other methods to facilitate its delivery to cells or tissues.
Future Directions
There are several potential future directions for research involving 4-bromo-1-methyl-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrrole-2-carboxamide, including the investigation of its effects on specific disease pathways and the development of more potent and selective analogs. Additionally, this compound may have applications in the field of chemical biology, where it could be used to probe the functions of specific proteins and signaling pathways in living cells.
Synthesis Methods
The synthesis of 4-bromo-1-methyl-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrrole-2-carboxamide involves several steps, including the reaction of 4-bromo-1-methylpyrrole-2-carboxylic acid with 2-amino-5-methyl-1,3-oxazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to yield the final product.
Scientific Research Applications
4-bromo-1-methyl-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrrole-2-carboxamide has been used in a variety of scientific research applications, including studies of cellular signaling pathways, protein-protein interactions, and gene expression. This compound has been shown to modulate the activity of several key proteins involved in these processes, making it a valuable tool for investigating their mechanisms of action.
Properties
IUPAC Name |
4-bromo-1-methyl-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2/c1-7-5-14-12(18-7)8(2)15-11(17)10-4-9(13)6-16(10)3/h4-6,8H,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTKJKGODQMVRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)C(C)NC(=O)C2=CC(=CN2C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.